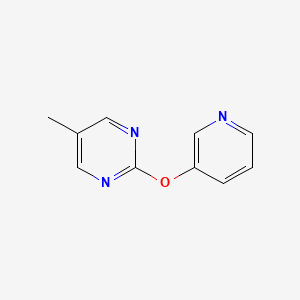
5-methyl-2-(pyridin-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-2-(pyridin-3-yloxy)pyrimidine” is a pyrimidinamine derivative . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . There are numerous methods for the synthesis of pyrimidines described in the literature . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .
Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be quite diverse. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .
Applications De Recherche Scientifique
Anti-Infectives
Pyrimidine derivatives have been used in the development of anti-infective drugs . These compounds can inhibit the growth of microorganisms, making them useful in treating various infections.
Anticancer Therapies
Pyrimidines play a significant role in the development of anticancer drugs . They can interfere with cell division and growth, making them effective against various types of cancer.
Immunology and Immuno-Oncology
In the field of immunology and immuno-oncology, pyrimidines have shown potential. They can modulate the immune response, which can be beneficial in treating immune-related diseases and cancers .
Neurological Disorders
Pyrimidines have been used in the treatment of neurological disorders . They can affect neurotransmitter activity, which can help manage conditions like depression, anxiety, and schizophrenia.
Chronic Pain Management
Some pyrimidine derivatives have been used in the management of chronic pain . They can alter pain perception, providing relief for individuals with chronic pain conditions.
Diabetes Mellitus
Pyrimidines have also been used in the treatment of diabetes mellitus . They can influence insulin activity and glucose metabolism, helping to manage blood sugar levels.
Orientations Futures
Pyrimidinamines, including “5-methyl-2-(pyridin-3-yloxy)pyrimidine”, are considered promising agricultural compounds . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . This suggests a promising future direction for the development and application of “5-methyl-2-(pyridin-3-yloxy)pyrimidine” and similar compounds.
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
Pyrimidinamine derivatives have been shown to inhibit the nf-kb inflammatory pathway .
Result of Action
Pyrimidinamine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
5-methyl-2-pyridin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-5-12-10(13-6-8)14-9-3-2-4-11-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCABYQLFVLFJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyridin-3-yloxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)
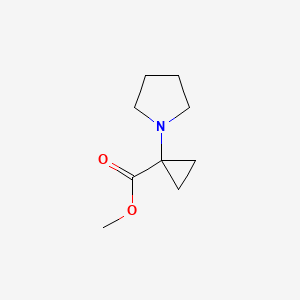
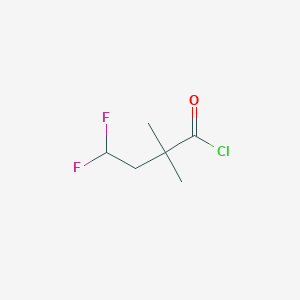
![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)
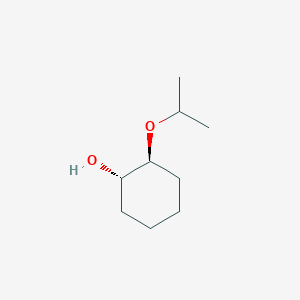
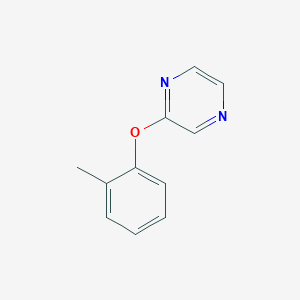
![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)